molecular formula C14H17NO3 B102631 Benzyl (4-oxocyclohexyl)carbamate CAS No. 16801-63-1

Benzyl (4-oxocyclohexyl)carbamate

Cat. No.: B102631
CAS No.: 16801-63-1
M. Wt: 247.29 g/mol
InChI Key: VHXBIBFCJISKFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (4-oxocyclohexyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 4-oxocyclohexylamine . The reaction typically involves the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-oxocyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Benzyl (4-oxocyclohexyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-oxocyclohexyl)carbamate is unique due to its specific combination of a benzyl group and a 4-oxocyclohexyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

benzyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXBIBFCJISKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562205
Record name Benzyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-63-1
Record name Benzyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-4-aminocyclohexanone
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Synthesis routes and methods I

Procedure details

Dissolve oxalyl chloride (18.4 mL, 211 mmol) in CH2Cl2 (1000 mL), cool below −70° C., and add DMSO (18.0 mL, 253 mmol) via syringe pump over 30 min. Stir for 45 min, and then add portionwise a suspension of trans-(4-hydroxy-cyclohexyl)-carbamic acid benzyl ester (35.00 g, 140 mmol) in CH2Cl2 (1000 mL), while maintaining the temperature below −70° C. Add the suspension by removing a stopper from the reaction flask and quickly pouring in as much of the suspension as possible while keeping the temperature below −70° C., resulting in a slightly turbid solution upon complete addition. Stir the reaction for 90 min, then add triethylamine (97.8 mL, 702 mmol) slowly via syringe. Stir for another hour, and allow the reaction to slowly warm to room temperature overnight. Wash sequentially with water (1500 mL), brine (2×1500 mL), and saturated aqueous NaHCO3 (2×1500 mL). Separate the organic portion and dry (MgSO4), filter, and concentrate under reduced pressure. Triturate the crude residue twice with 4:1 Hexane/EtOAc (500 mL, then 250 mL). (Alternatively, triturate with 15% EtOAc/Hexane. Then only one trituration is required.) Filter and collect the solids and dry at 35° C. in a vacuum oven to obtain 26.44 g of the product. Combine the filtrates of the triturations and concentrate under reduced pressure, followed by trituration of the residue in 9:1 hexane/EtOAc (100 mL) to afford a second crop of 5.70 g, for a combined yield of 32.14 g (93%). ESI MS: m/z 248 [C14H17NO3+H]+; 1H NMR (300 MHz, CDCl3): δ 1.63-1.78 (m, 2H), 2.22-2.27 (m, 2H), 2.32-2.49 (m, 4H), 3.95-4.04 (m, 1H), 4.75 (br s, 1H), 5.11 (s, 2H), 7.29-7.42 (m, 5H)
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
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solvent
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18 mL
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reactant
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35 g
Type
reactant
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1000 mL
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solvent
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Quantity
97.8 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 1000 ml of dichloromethane suspension containing 25.9 g of pyridinium chlorochromate (PCC) was added dropwise under ice-cooling a mixture of 15 g of N-benzyloxycarbonyl-trans-4-aminocyclohexanol and 1000 ml of dichloromethane. The resulting mixture was stirred at room temperature for 4 hours. Then, diethyl ether was added to the reaction mixture and insoluble materials were removed by filtration from the mixture. The filtrate was condensed and the residue was purified by silica gel column chromatography (solvent; chloroform:methanol=10:1) to give 10.562 g of N-benzyloxycarbonyl-4-aminocyclohexanone (yield: 71%, melting point: 65°-69° C.).
Quantity
1000 mL
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reactant
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25.9 g
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reactant
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15 g
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reactant
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1000 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods IV

Procedure details

To a stirred solution of trans-4-benzyloxycarbonylaminocyclohexanol (21.5 g, 86.3 mmol) in acetic acid (160 mL) at room temperature under nitrogen was added chromium trioxide (8.63 g, 86.3 mmol). After 1 d, the reaction mixture was evaporated under vacuum to yield a residue. The residue was suspended in acetone and filtered through a plug of Celite®. The filtrate was evaporated to obtain a green solid. The green solid was purified by silica gel chromatography (eluted with 5% methanol in methylene chloride) to obtain the title compound (16.65 g, 78%) as an off-white solid. 13C NMR (400 MHz, CDCl3) δ 209.6, 155.8, 136.2, 128.5, 128.2, 128.1, 66.8, 47.9, 38.8, 32.1. 1H NMR (400 MHz, CDCl3) δ 7.34 (m, 5H), 5.09 (s, 2H), 4.84 (br s, 1H), 3.97 (s, 1H), 2.38 (m, 4H), 2.20 (m, 2H), 1.68 (m, 2H). HPLC/MS [M+H]+, 248.
Quantity
21.5 g
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reactant
Reaction Step One
Quantity
160 mL
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solvent
Reaction Step One
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8.63 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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